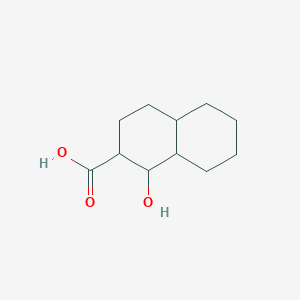

1-Hydroxydecahydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

1-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h7-10,12H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGCUGDKKSUOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Summary of Preparation Methods and Conditions

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Hydroxylation | Decahydronaphthalene-2-carboxylic acid | OsO4, Mn catalysts, or biocatalysts | 25-60 °C, neutral to acidic pH | Regioselective hydroxylation at C1 |

| Catalytic Hydrogenation + Oxidation | Naphthalene derivatives | Pd/C, PtO2 (H2); KMnO4, Cr reagents | Hydrogenation: 25-50 °C, 1-5 atm H2; Oxidation: room temp | Sequential functionalization |

| Epoxidation + Ring-Opening | Decahydronaphthalene-2-ene carboxylic acid | Peracids (e.g., m-CPBA), acid/base catalysts | Epoxidation: 0-25 °C; Ring-opening: pH 6-7, mild heating | SN1/SN2 mechanisms influence selectivity |

Analytical and Mechanistic Notes

- The hydroxylation step requires careful control to avoid over-oxidation or ring cleavage.

- Epoxidation ring-opening is sensitive to pH; slightly alkaline conditions favor hydroxy acid formation.

- Catalytic hydrogenation must be optimized to prevent partial saturation or unwanted side reactions.

- Reaction monitoring by NMR (especially ^13C-NMR) and titration methods is essential to confirm conversion and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxydecahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

Organic Synthesis

Precursor for Complex Molecules:

1-Hydroxydecahydronaphthalene-2-carboxylic acid serves as a precursor in the synthesis of complex organic molecules. Its structure allows for the introduction of functional groups that can be manipulated to create various derivatives useful in pharmaceuticals and agrochemicals.

Polymer Chemistry:

This compound is also utilized in polymer chemistry as a building block for synthesizing polymers with specific properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength, making it valuable in material science applications.

Biological Applications

Metabolic Studies:

Research indicates that this compound acts as a metabolic intermediate in certain bacterial pathways. It is involved in the degradation of polycyclic aromatic hydrocarbons (PAHs), highlighting its role in bioremediation efforts to mitigate environmental pollution caused by these compounds .

Antimicrobial Properties:

Studies have shown that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents.

Environmental Applications

Biodegradation Research:

The compound's role in biodegradation processes has been extensively studied, particularly regarding its interactions with estuarine sediments. Research has demonstrated that it can influence the sorption and desorption dynamics of PAHs in contaminated environments, providing insights into natural attenuation mechanisms .

Pollution Mitigation:

Due to its ability to be metabolized by certain bacteria, this compound is being explored for use in bioremediation strategies aimed at cleaning up contaminated sites. Its effectiveness as a microbial substrate offers potential solutions for environmental cleanup efforts .

Data Tables and Case Studies

Case Studies

-

Bacterial Metabolism of PAHs:

A study published in Applied and Environmental Microbiology detailed the metabolic pathways involving this compound in Pseudomonas putida, demonstrating its role in degrading complex hydrocarbons found in polluted environments . -

Polymer Development:

Research conducted on the incorporation of this compound into polymer matrices showed enhanced properties such as increased thermal stability and mechanical strength, making it suitable for high-performance materials used in various industrial applications. -

Bioremediation Efficacy:

A field study examined the use of microbial consortia capable of utilizing this compound to degrade PAHs in contaminated sediments, highlighting its potential role in environmental cleanup efforts .

Mechanism of Action

The mechanism by which 1-Hydroxydecahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or activator, influencing various metabolic processes. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme activity.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Compounds

<sup>a</sup> Experimental or calculated partition coefficient.

<sup>b</sup> Estimated based on decahydronaphthalene saturation.

Key Observations :

- Lipophilicity : The saturated decahydro derivative exhibits lower logP (1.8 vs. 2.1–3.1) due to reduced aromaticity and increased hydrogen bonding from the -OH and -COOH groups .

- Solubility : The decahydro analog is more water-soluble (~10 mg/mL) compared to aromatic derivatives like 8-chloronaphthalene-1-carboxylic acid (<1 mg/mL), likely due to enhanced hydrogen-bonding capacity .

Table 2: Bioactivity of Selected Compounds

Key Observations :

- Aromatic derivatives like N-(2,5-dimethoxyphenyl)-1-hydroxynaphthalene-2-carboxamide show potent anticancer activity (IC₅₀ = 1.2 μM against HCT116 colon cancer cells) due to intercalation into DNA and inhibition of topoisomerase II .

- The decahydro analog’s bioactivity remains unexplored, but its reduced planarity and lower logP may limit membrane permeability and target engagement compared to aromatic systems .

Crystallographic and Spectroscopic Data

- This compound: No direct crystallographic data exists. However, related decahydronaphthalene derivatives exhibit chair conformations with intramolecular O–H···O hydrogen bonds (2.65–2.75 Å), stabilizing the crystal lattice .

- 1-Hydroxynaphthalene-2-carboxanilides : Display planar aromatic cores with intermolecular C–H···O interactions (3.12 Å) and π-π stacking distances of 3.8 Å .

Biological Activity

1-Hydroxydecahydronaphthalene-2-carboxylic acid (HDCA) is a compound that has garnered attention in various biological research fields due to its potential therapeutic applications. This article delves into the biological activity of HDCA, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. Its molecular formula is , with a molecular weight of 206.28 g/mol. The compound features a hydroxyl group and a carboxylic acid group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZMGZEUVPQAGJTQ-UHFFFAOYSA-N |

The biological activity of HDCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that HDCA may modulate enzyme activity and influence various signaling pathways, which can lead to therapeutic effects in different disease models.

Potential Mechanisms Include:

- Enzyme Inhibition: HDCA may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation: The compound could interact with specific receptors, influencing cellular responses and gene expression.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of HDCA. Research has shown that HDCA exhibits significant antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's efficacy may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

HDCA has also been explored for its anticancer properties. In vitro studies have demonstrated that HDCA can induce apoptosis in cancer cell lines, suggesting it may serve as a potential chemotherapeutic agent. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Studies

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial activity of HDCA against common bacterial strains.

- Methodology: Disk diffusion method was employed to assess the inhibition zones.

- Results: HDCA displayed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) measured at 50 µg/mL and 100 µg/mL respectively.

-

Study on Anticancer Effects:

- Objective: To investigate the cytotoxic effects of HDCA on ovarian cancer cells.

- Methodology: MTT assay was used to determine cell viability post-treatment with varying concentrations of HDCA.

- Results: A dose-dependent decrease in cell viability was observed, with significant effects noted at concentrations above 25 µM.

Comparative Analysis

To better understand the uniqueness of HDCA's biological activity, it is beneficial to compare it with similar compounds.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Decahydronaphthalene | Moderate | Limited |

| Hydroxybenzoic acid | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxydecahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves hydrogenation of naphthalene precursors followed by hydroxylation and carboxylation. For example, decahydronaphthalene derivatives can be synthesized via catalytic hydrogenation under high-pressure H₂ (50–100 psi) with palladium or platinum catalysts. Hydroxylation at the 1-position may employ Sharpless asymmetric dihydroxylation (using AD-mix reagents) to control stereochemistry, while carboxylation at the 2-position is achieved via Kolbe-Schmitt reaction conditions (CO₂, 100–150°C, alkali metal base). Yield optimization requires precise control of temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the decahydronaphthalene scaffold’s saturation and substituent positions. For instance, the absence of aromatic protons in ¹H NMR (δ 6.5–8.5 ppm) confirms full hydrogenation. Hydroxyl and carboxylic acid groups are identified via IR spectroscopy (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) or LC-MS further validates molecular weight (e.g., C₁₁H₁₈O₃, expected MW: 198.26 g/mol). X-ray crystallography, if feasible, resolves stereochemistry .

Advanced Research Questions

Q. What experimental strategies mitigate stereochemical ambiguity during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) can enforce stereocontrol during hydroxylation. For example, enantioselective epoxidation followed by acid-catalyzed ring-opening ensures regioselective hydroxyl placement. Computational modeling (DFT or molecular docking) predicts steric and electronic influences on reaction pathways, guiding solvent selection (e.g., chiral ionic liquids) to minimize racemization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

- Reproducing experiments under standardized protocols (e.g., ISO 10993 for cytotoxicity).

- Cross-validating results using orthogonal assays (e.g., enzyme inhibition vs. whole-cell screening).

- Statistical meta-analysis of published data to identify outliers or confounding variables (e.g., solvent DMSO concentration >0.1% affecting viability) .

Q. What methodologies assess the environmental persistence and toxicity of this compound?

- Methodological Answer : Environmental fate studies employ OECD Test Guidelines:

- Biodegradation : Modified Sturm test (OECD 301B) to measure CO₂ evolution under aerobic conditions.

- Aquatic toxicity : Daphnia magna acute immobilization test (OECD 202) and algal growth inhibition (OECD 201).

- Bioaccumulation : Octanol-water partition coefficient (Log P) measured via shake-flask method; values >3 indicate high bioaccumulation potential. ToxCast/Tox21 high-throughput screening identifies molecular targets (e.g., aryl hydrocarbon receptor binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.